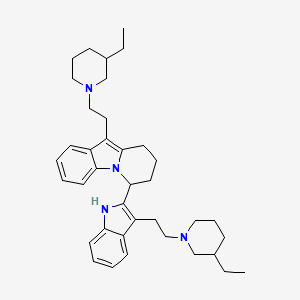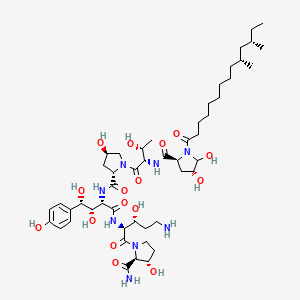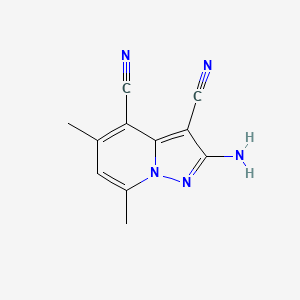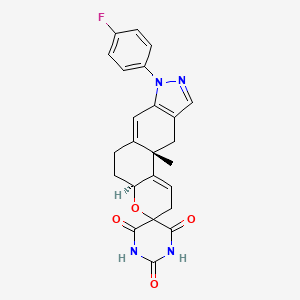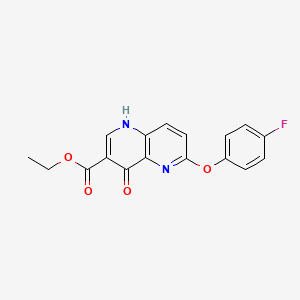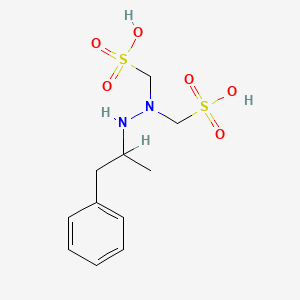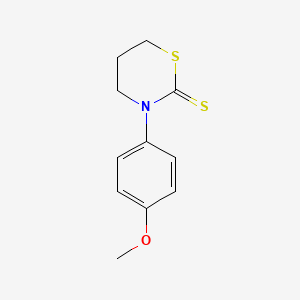
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with a fluorinated phenyl group and dimethyl groups. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multi-step organic reactions. One common method includes the amination of a triazine precursor followed by Suzuki coupling to introduce the fluorinated phenyl group. The reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to adenosine receptors, particularly hA1 and hA3 subtypes, which play a role in tumor proliferation . The compound induces cell death by increasing intracellular reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane potential.
類似化合物との比較
Similar Compounds
1,3,5-Triazine Derivatives: Other triazine derivatives with different substituents on the triazine ring.
Fluorinated Phenyl Compounds: Compounds with similar fluorinated phenyl groups but different core structures.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its specific combination of a triazine ring and a highly fluorinated phenyl group. This unique structure contributes to its enhanced stability, reactivity, and biological activity compared to other similar compounds.
特性
CAS番号 |
47155-00-0 |
|---|---|
分子式 |
C12H13F4N5 |
分子量 |
303.26 g/mol |
IUPAC名 |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H13F4N5/c1-11(2)20-9(17)19-10(18)21(11)6-3-4-8(13)7(5-6)12(14,15)16/h3-5H,1-2H3,(H4,17,18,19,20) |
InChIキー |
WUVURUKQDQVFJR-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)F)C(F)(F)F)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



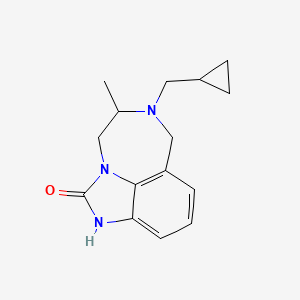
![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789299.png)
